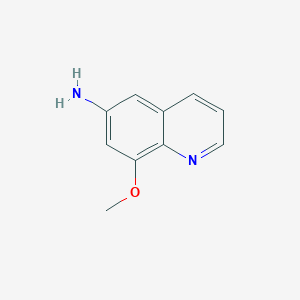

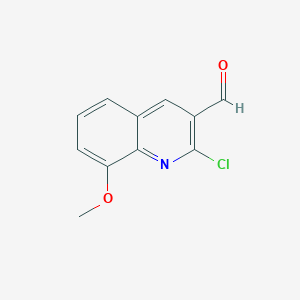

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Übersicht

Beschreibung

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of various research studies . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .

Synthesis Analysis

This compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as UV-Vis, IR, and NMR .Chemical Reactions Analysis

The chemical reactions of this compound are classified according to the reactivity of the chlorine atom and aldehydic group . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as UV-Vis, IR, and NMR .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Recent studies have emphasized the synthesis and versatile chemical reactions of 2-chloroquinoline-3-carbaldehydes, including 2-Chloro-8-methoxyquinoline-3-carbaldehyde. These compounds serve as key intermediates for constructing complex heterocyclic systems and have been utilized in the synthesis of biologically active compounds. The Vilsmeier-Haack reaction, among others, has been commonly employed for synthesizing these quinoline derivatives, providing a foundation for further functionalization and application in organic synthesis (Hamama et al., 2018).

Biological Evaluation

The antibacterial and antioxidant properties of novel quinoline derivatives synthesized from this compound have been investigated. These studies have shown that certain derivatives exhibit significant activity against various bacterial strains and possess moderate antioxidant activity. Such findings highlight the potential of these compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Zeleke et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of quinoline derivatives with biological targets. These studies offer insights into the potential mechanisms of action and the therapeutic relevance of these compounds. For instance, docking analysis has identified certain quinoline derivatives as potential inhibitors of specific enzymes, suggesting their application in drug discovery for treating various diseases (Ghanei et al., 2016).

Green Synthetic Methods

The development of green synthetic methods for producing 2-chloroquinoline-3-carbaldehydes and their derivatives has been a focus of recent research. These methods aim to minimize the environmental impact of chemical synthesis by employing more sustainable practices, such as using water as a solvent, and avoiding harsh conditions. Such approaches underscore the commitment to eco-friendly chemistry while expanding the utility of quinoline derivatives in scientific research (Patel et al., 2020).

Wirkmechanismus

Target of Action

Quinoline-based compounds, which include this compound, are known to have a broad spectrum of biological activities .

Mode of Action

It’s known that quinoline derivatives interact with their targets to exert their effects .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of quinoline derivatives .

Biochemische Analyse

Biochemical Properties

2-Chloro-8-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways. Additionally, this compound has been shown to interact with nucleophiles, leading to the formation of various bioactive compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can inhibit certain kinases, thereby affecting phosphorylation cascades that are essential for cell proliferation and survival. Furthermore, this compound has been reported to induce changes in gene expression, potentially leading to altered cellular functions .

Eigenschaften

IUPAC Name |

2-chloro-8-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGAHTGLODITOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501115 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-28-2 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

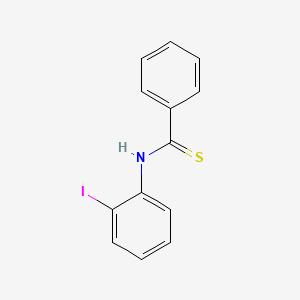

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)